p-Fluoro Fentanyl-d3 p-Fluoro Fentanyl-d3
Brand Name: Vulcanchem
CAS No.: 1189887-65-7
VCID: VC18019111
InChI: InChI=1S/C22H27FN2O/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18/h3-11,21H,2,12-17H2,1H3/i1D3
SMILES:
Molecular Formula: C22H27FN2O
Molecular Weight: 357.5 g/mol

p-Fluoro Fentanyl-d3

CAS No.: 1189887-65-7

Cat. No.: VC18019111

Molecular Formula: C22H27FN2O

Molecular Weight: 357.5 g/mol

* For research use only. Not for human or veterinary use.

p-Fluoro Fentanyl-d3 - 1189887-65-7

Specification

CAS No. 1189887-65-7
Molecular Formula C22H27FN2O
Molecular Weight 357.5 g/mol
IUPAC Name 3,3,3-trideuterio-N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
Standard InChI InChI=1S/C22H27FN2O/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18/h3-11,21H,2,12-17H2,1H3/i1D3
Standard InChI Key KXUBAVLIJFTASZ-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F
Canonical SMILES CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

p-Fluoro Fentanyl-d3 (CAS 1189887-65-7) is a deuterated derivative of p-fluoro fentanyl, characterized by the substitution of three hydrogen atoms with deuterium at specific positions on the propanamide side chain. Its molecular formula is C22H24D3FN2O\text{C}_{22}\text{H}_{24}\text{D}_{3}\text{FN}_{2}\text{O}, with a molecular weight of 357.48 g/mol . The compound’s structure includes a 4-fluorophenyl group attached to a piperidine ring, which is further linked to a phenethyl group and a deuterated propanamide moiety.

Key Structural Attributes:

  • Deuterium Labeling: Three deuterium atoms replace hydrogens on the propionyl group, enhancing mass spectral differentiation from non-deuterated analogues .

  • Fluorine Substituent: The para-fluoro modification on the phenyl ring influences receptor binding affinity and metabolic stability .

  • Piperidine Core: Essential for μ-opioid receptor agonism, shared with other fentanyl derivatives .

Synonyms include N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide-d3 and p-Fluoro Fentanyl-d3 .

Analytical Characterization

Physical and Chemical Properties

PropertyValueSource
Melting Point104–106°C
SolubilityChloroform (slightly)
AppearanceLight yellow solid
Storage Conditions-20°C (controlled substance)

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (CDCl3_3): Peaks at δ 7.45–7.25 (aromatic protons), δ 3.85–3.10 (piperidine and phenethyl protons), and δ 1.20–0.90 (deuterated methyl group) .

  • 19F NMR^{19}\text{F NMR}: Single resonance at δ -115 ppm, consistent with the para-fluoro substituent .

  • Mass Spectrometry: Base peak at m/zm/z 358.2 ([M+H]+^+), with characteristic fragments at m/zm/z 105 (phenethyl) and m/zm/z 188 (piperidinyl) .

Elemental analysis aligns with theoretical values (Found: C 73.24%, H 7.79%, N 7.59%; Calculated: C 73.92%, H 7.62%, N 7.84%) .

Pharmacological Profile

Metabolic Pathways

  • Primary Metabolites: Nor-p-fluoro fentanyl (N-dealkylation) and hydroxy-p-fluoro fentanyl (CYP3A4-mediated oxidation) .

  • Deuterium Impact: Deuterated bonds in the propanamide group reduce first-pass metabolism, increasing plasma half-life in preclinical models .

Applications in Research

Forensic Toxicology

As a certified reference material (CRM), p-Fluoro Fentanyl-d3 is used to quantify fentanyl analogues in postmortem samples via LC-MS/MS. Its deuterated structure minimizes matrix interference, improving assay accuracy . For example, Hammargren et al. (1988) employed this standard to validate a gas chromatography method for opioid screening .

Pharmacokinetic Studies

Researchers utilize p-Fluoro Fentanyl-d3 as an internal standard to track parent drug concentrations in pharmacokinetic assays. Its stability under acidic conditions (e.g., gastric fluid simulations) makes it suitable for oral bioavailability studies .

Regulatory Compliance

The compound is classified as a Schedule II controlled substance in the United States, requiring DEA permits for procurement . International suppliers, such as LGC Standards and TRC Canada, enforce strict documentation checks to prevent diversion .

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